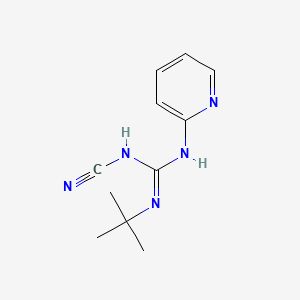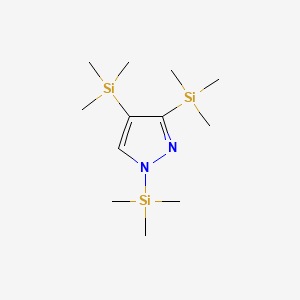
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- is a chemical compound with the molecular formula C12H28N2Si3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The trimethylsilyl groups attached to the pyrazole ring enhance its stability and reactivity, making it a valuable compound in various chemical applications .
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Des Réactions Chimiques
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions typically involve the use of hydrazine derivatives.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrazine derivatives, and aryl halides. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Applications De Recherche Scientifique
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- can be compared with other similar compounds, such as:
1,3,5-Tris(trimethylsilyl)-1H-pyrazole: Similar in structure but with different substitution patterns.
3,4,5-Trinitro-1H-pyrazole: A nitrated pyrazole with high density and energy, used in energetic materials.
1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole: A compound with different functional groups, used in biological studies.
The uniqueness of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
52805-97-7 |
|---|---|
Formule moléculaire |
C12H28N2Si3 |
Poids moléculaire |
284.62 g/mol |
Nom IUPAC |
[1,3-bis(trimethylsilyl)pyrazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C12H28N2Si3/c1-15(2,3)11-10-14(17(7,8)9)13-12(11)16(4,5)6/h10H,1-9H3 |
Clé InChI |
APSRHUUYAWXHDQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CN(N=C1[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


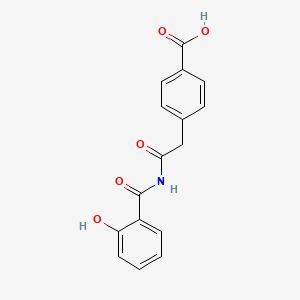
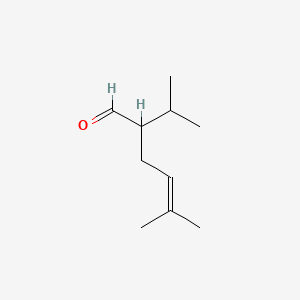
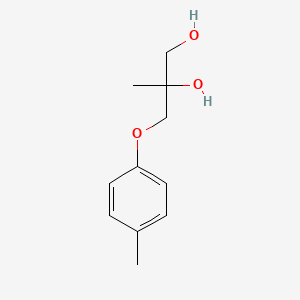
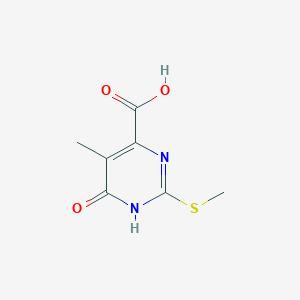
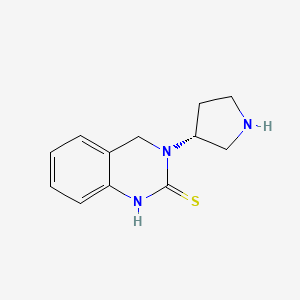
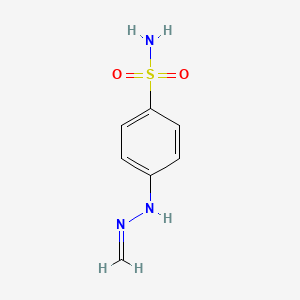
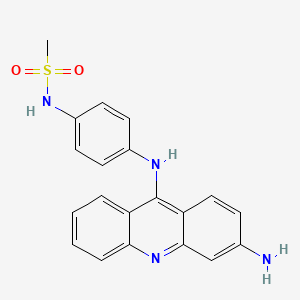
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
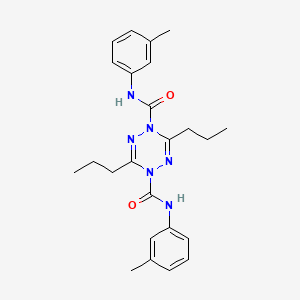
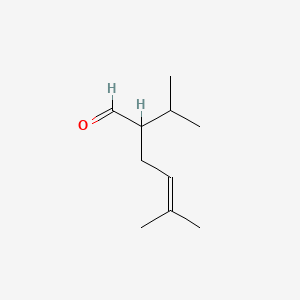
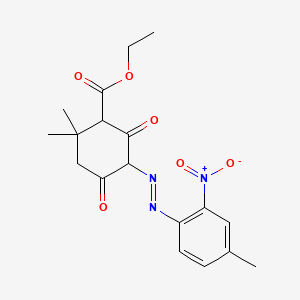
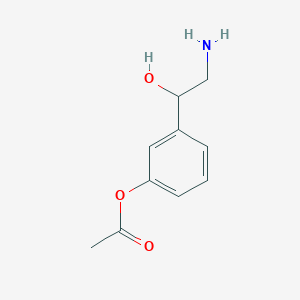
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
